ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
. The production process likely involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine: Known for its biological activity and potential therapeutic applications.
Imidazo[4,5-c]pyridine: Exhibits similar structural features and biological activities.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and have diverse biological activities.
Properties
IUPAC Name |
ethyl 7-oxo-5,6-dihydrocyclopenta[c]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)8-5-7-3-4-12-6-9(7)10(8)13/h3-4,6,8H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACDWQJNTQIURN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C1=O)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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